Imino-methyl-oxo-pent-4-enyl-lambda6-sulfane
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Overview
Description
Imino-methyl-oxo-pent-4-enyl-lambda6-sulfane, also known as IMOP, is a sulfur-containing compound that has been gaining attention in scientific research due to its potential therapeutic properties. IMOP is a derivative of alliin, a sulfur-containing compound found in garlic. IMOP has been found to possess various biochemical and physiological effects which make it a promising candidate for therapeutic applications.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for Imino-methyl-oxo-pent-4-enyl-lambda6-sulfane involves the reaction of a thiol with an imine to form a sulfane. The sulfane is then reacted with a ketone to form the final product.
Starting Materials
Thiol (e.g. thiophenol), Imine (e.g. N-methylformanilide), Ketone (e.g. 4-oxopent-2-enal)
Reaction
Step 1: React thiol with imine in the presence of a catalyst (e.g. trifluoroacetic acid) to form the sulfane intermediate., Step 2: Isolate the sulfane intermediate and purify it., Step 3: React the sulfane intermediate with the ketone in the presence of a base (e.g. sodium hydride) to form Imino-methyl-oxo-pent-4-enyl-lambda6-sulfane., Step 4: Isolate and purify the final product.
Mechanism Of Action
The mechanism of action of Imino-methyl-oxo-pent-4-enyl-lambda6-sulfane is not fully understood, but it is believed to be due to its ability to scavenge free radicals and inhibit oxidative stress. Imino-methyl-oxo-pent-4-enyl-lambda6-sulfane has also been found to modulate various signaling pathways involved in inflammation and cancer.
Biochemical And Physiological Effects
Imino-methyl-oxo-pent-4-enyl-lambda6-sulfane has been found to possess various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, reduce oxidative stress, and inhibit the production of inflammatory cytokines. Imino-methyl-oxo-pent-4-enyl-lambda6-sulfane has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors.
Advantages And Limitations For Lab Experiments
One advantage of using Imino-methyl-oxo-pent-4-enyl-lambda6-sulfane in laboratory experiments is its relative ease of synthesis. Imino-methyl-oxo-pent-4-enyl-lambda6-sulfane is also stable under normal laboratory conditions and can be stored for extended periods of time. One limitation of using Imino-methyl-oxo-pent-4-enyl-lambda6-sulfane is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on Imino-methyl-oxo-pent-4-enyl-lambda6-sulfane. One area of interest is the development of Imino-methyl-oxo-pent-4-enyl-lambda6-sulfane-based therapies for cancer and inflammatory diseases. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of Imino-methyl-oxo-pent-4-enyl-lambda6-sulfane in vivo. Additionally, there is potential for the development of novel Imino-methyl-oxo-pent-4-enyl-lambda6-sulfane derivatives with improved therapeutic properties.
In conclusion, Imino-methyl-oxo-pent-4-enyl-lambda6-sulfane is a sulfur-containing compound that has shown promise in scientific research due to its potential therapeutic properties. It possesses various biochemical and physiological effects and has been found to inhibit the growth of cancer cells and reduce inflammation. Imino-methyl-oxo-pent-4-enyl-lambda6-sulfane has several advantages for use in laboratory experiments, but also has limitations. There are several future directions for research on Imino-methyl-oxo-pent-4-enyl-lambda6-sulfane, including the development of Imino-methyl-oxo-pent-4-enyl-lambda6-sulfane-based therapies and the study of its pharmacokinetics and pharmacodynamics in vivo.
Scientific Research Applications
Imino-methyl-oxo-pent-4-enyl-lambda6-sulfane has been the subject of various scientific studies due to its potential therapeutic properties. It has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. Imino-methyl-oxo-pent-4-enyl-lambda6-sulfane has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation in animal models of inflammatory diseases.
properties
IUPAC Name |
imino-methyl-oxo-pent-4-enyl-λ6-sulfane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NOS/c1-3-4-5-6-9(2,7)8/h3,7H,1,4-6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHFVVHEDGBKCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)CCCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imino-methyl-oxo-pent-4-enyl-lambda6-sulfane |
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